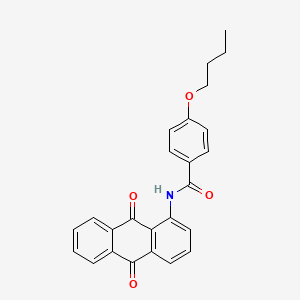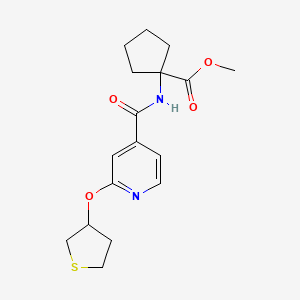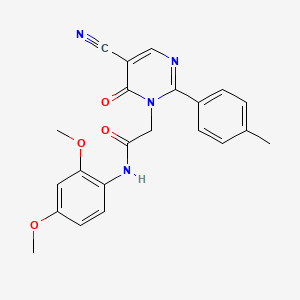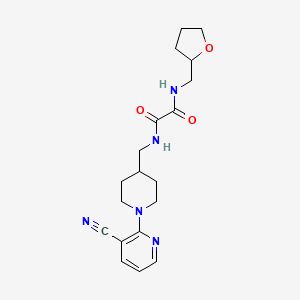
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide, also known as DCPA, is a synthetic compound that belongs to the family of penta-2,4-dienamides. It has been extensively studied for its potential applications in various fields, including agricultural and biomedical research.
Mecanismo De Acción
The exact mechanism of action of (2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of plants and cancer cells. This compound has been shown to inhibit the activity of photosystem II in plants, which is responsible for the conversion of light energy into chemical energy. In cancer cells, this compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In plants, this compound inhibits the activity of photosystem II, leading to a disruption of the process of photosynthesis. In cancer cells, this compound inhibits the activity of protein kinases, leading to a disruption of cell signaling and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide for lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. However, the complex synthesis process of this compound can be a limitation, as it requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on (2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide. One area of interest is the development of new herbicides and pesticides based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Other potential areas of research include the development of new synthetic routes for the synthesis of this compound and the investigation of its potential environmental impact.
Métodos De Síntesis
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide can be synthesized through a multistep process that involves the reaction of 2,6-diethylphenylamine with 2-nitrobenzaldehyde, followed by a series of reactions that lead to the formation of the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(2Z,4E)-2-Cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide has been widely studied for its potential applications in agricultural research. It has been shown to have herbicidal properties, making it a promising candidate for the development of new herbicides. Additionally, this compound has been investigated for its potential use as a fungicide and insecticide.
In biomedical research, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as a cancer treatment.
Propiedades
IUPAC Name |
(2Z,4E)-2-cyano-N-(2,6-diethylphenyl)-5-(2-nitrophenyl)penta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-3-16-10-7-11-17(4-2)21(16)24-22(26)19(15-23)13-8-12-18-9-5-6-14-20(18)25(27)28/h5-14H,3-4H2,1-2H3,(H,24,26)/b12-8+,19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIIVHPPEOTIDQ-SCFVIABFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2998229.png)
![7-(4-chlorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998234.png)
![N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2998235.png)

![Methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2998237.png)
![5-isopropyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2998238.png)
![3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2998240.png)


![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2998244.png)

![[3-(3-Methylphenyl)phenyl]methanamine](/img/structure/B2998246.png)

